![molecular formula C20H19F2N5O B610688 1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine CAS No. 1221418-42-3](/img/structure/B610688.png)
1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine
Overview
Description
SAR-629 is a MGL inhibitor or 2-AG degradation inhibitor. Monoglyceride lipase (MGL) is a serine hydrolase that hydrolyses 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. 2-AG is an endogenous ligand of cannabinoid receptors, involved in various physiological processes in the brain.
Scientific Research Applications
Synthesis and Chemical Properties
Fe-catalyzed Synthesis : This compound is utilized in the industrial production of flunarizine, a drug used for migraines, dizziness, and other conditions. Its synthesis involves condensation reactions and metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Green Synthesis and Antitumor Activity : Novel 1,2,4-triazole Schiff bases containing the compound were prepared using microwave irradiation. These compounds displayed significant inhibitory activity against tumor cells (Ding et al., 2016).
Structural Analysis : The picrate salt of a piperazine-supported amine bearing this compound has been studied, revealing insights into its crystalline structure and hydrogen bonding patterns (Betz et al., 2011).
Pharmacological Applications
5-HT2 Antagonist Activity : Derivatives of this compound have been tested for 5-HT2 and alpha 1 receptor antagonist activity, showing potential in the development of central 5-HT2 receptor antagonists (Watanabe et al., 1992).
Antimicrobial Properties : Certain derivatives of this compound exhibited potent antimicrobial activities against various strains of Gram-positive and Gram-negative bacteria (Chandra et al., 2006).
DNA Affinity and Antitumor Activity : Bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, prepared from this compound, were evaluated for DNA affinity and antitumor activity, contributing to cancer research (Al-Soud & Al-Masoudi, 2004).
Structural and Binding Studies
Interaction with Bovine Serum Albumin : The binding characteristics of a piperazine derivative of this compound with bovine serum albumin were investigated, providing insights into pharmacokinetic mechanisms (Karthikeyan et al., 2015).
Hydrogen-bonded Framework Structures : The structures of two salts of flunarizine containing this compound were analyzed, revealing three-dimensional framework structures and hydrogen bonding dynamics (Kavitha et al., 2014).
properties
CAS RN |
1221418-42-3 |
---|---|
Product Name |
1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine |
Molecular Formula |
C20H19F2N5O |
Molecular Weight |
383.4028 |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2 |
InChI Key |
UIOVHJYJUUSVIG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N4C=NC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SAR-629; SAR629; SAR 629. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.